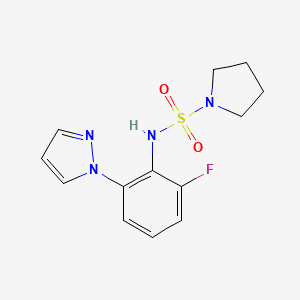
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide, commonly known as FP1S, is a novel small molecule that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This molecule is a pyrrolidine-based sulfonamide that contains a fluoro-substituted pyrazole ring, which gives it unique structural properties and biological activities.
作用机制
FP1S exerts its biological effects by selectively binding to specific molecular targets in cells, including enzymes and receptors. The molecule's pyrazole and sulfonamide groups interact with amino acid residues in the active site of these targets, leading to inhibition of their catalytic activity or modulation of their signaling pathways. This mechanism of action makes FP1S a promising candidate for the development of targeted therapies that can selectively inhibit disease-related pathways without affecting normal cellular processes.
Biochemical and Physiological Effects:
FP1S has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the molecule can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. Additionally, FP1S has been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) pathways, which play critical roles in cell growth, differentiation, and survival.
实验室实验的优点和局限性
One of the main advantages of using FP1S in laboratory experiments is its high potency and selectivity for specific molecular targets. This makes it a valuable tool for studying the biological functions of these targets and for developing new drugs that can selectively inhibit them. However, one of the limitations of using FP1S is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo and to perform certain types of biochemical assays.
未来方向
There are several potential future directions for the research and development of FP1S. One area of interest is in the development of new drugs for the treatment of cancer and inflammation. Studies have shown that FP1S exhibits potent anti-tumor and anti-inflammatory activities, and further research is needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is in the development of new tools for studying the molecular mechanisms of disease-related pathways. FP1S's high potency and selectivity make it a valuable tool for studying the functions of specific targets in cells and for identifying new drug targets.
合成方法
FP1S can be synthesized through a multistep process that involves the reaction of 2-fluoro-6-nitrophenylpyrazole with pyrrolidine-1-sulfonamide in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound in high yield and purity.
科学研究应用
FP1S has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Studies have shown that FP1S exhibits potent anti-tumor and anti-inflammatory activities by inhibiting specific enzymes and signaling pathways that are involved in these processes.
属性
IUPAC Name |
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S/c14-11-5-3-6-12(18-10-4-7-15-18)13(11)16-21(19,20)17-8-1-2-9-17/h3-7,10,16H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDRQNUSSHHWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-6-pyrazol-1-ylphenyl)pyrrolidine-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

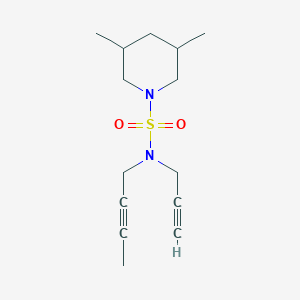
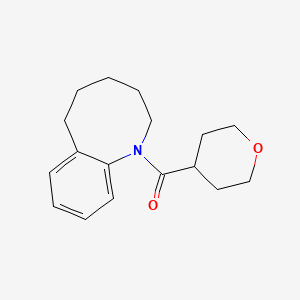
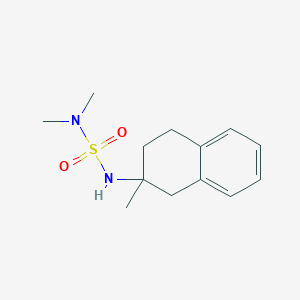
![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
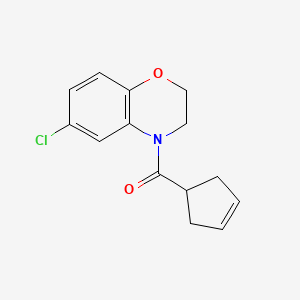
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)

![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)
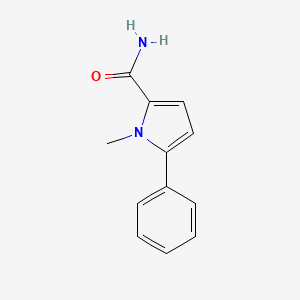
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)